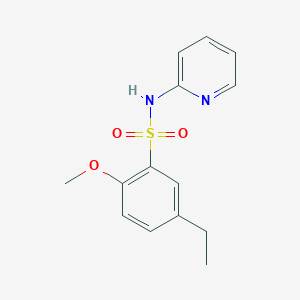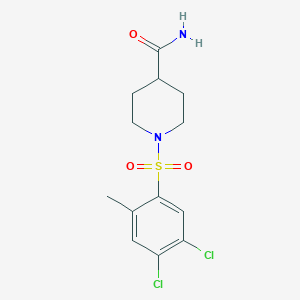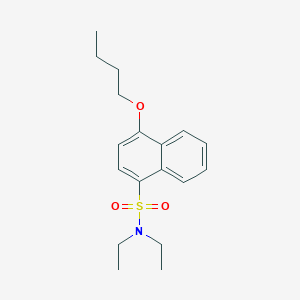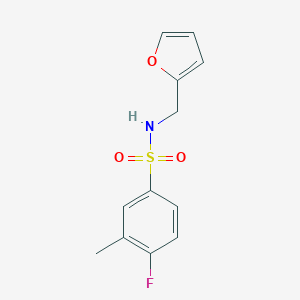
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[1,3]dioxole moiety, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole core. This can be achieved through the cyclization of catechol with formaldehyde. The subsequent steps involve the introduction of the sulfonamide group and the ethoxy substituent on the benzene ring. Common reagents used in these reactions include sulfonyl chlorides and ethylating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the benzo[1,3]dioxole core.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antitumor activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells . The compound’s ability to interact with cellular proteins and enzymes plays a crucial role in its biological activity.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide can be compared with other similar compounds, such as:
- N-Benzo[1,3]dioxol-5-ylmethyl-N-(2,2-diethoxy-ethyl)-4-methyl-benzenesulfonamide
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their reactivity and applications. The unique combination of the benzo[1,3]dioxole core with the ethoxy and sulfonamide groups in this compound distinguishes it from its analogs, offering distinct advantages in specific applications.
Properties
Molecular Formula |
C16H17NO5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H17NO5S/c1-2-20-13-4-6-14(7-5-13)23(18,19)17-10-12-3-8-15-16(9-12)22-11-21-15/h3-9,17H,2,10-11H2,1H3 |
InChI Key |
WHPSIVJQZWCNQN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
solubility |
10.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)


![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)


![2-[(3,4-Dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B275399.png)



